Cas no 866725-38-4 (2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide)

2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide structure
866725-38-4 structure
商品名:2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide
CAS番号:866725-38-4
MF:C25H21FN2O6S
メガワット:496.507448911667
CID:6356174
PubChem ID:2136692

2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide
    • 866725-38-4
    • 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
    • 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
    • N-(2,4-dimethoxyphenyl)-2-(6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide
    • AKOS001823088
    • F1604-0343
    • インチ: 1S/C25H21FN2O6S/c1-33-17-9-10-20(22(13-17)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-11-21(19)28/h3-14H,15H2,1-2H3,(H,27,29)
    • InChIKey: MGTAKYZPURHEOF-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(C1C(C2C=C(C=CC=2N(CC(NC2C=CC(=CC=2OC)OC)=O)C=1)F)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 496.11043573g/mol
  • どういたいしつりょう: 496.11043573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 913
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1604-0343-20mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1604-0343-25mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1604-0343-15mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1604-0343-50mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1604-0343-4mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1604-0343-40mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1604-0343-5mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1604-0343-1mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1604-0343-2mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1604-0343-30mg
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
866725-38-4 90%+
30mg
$119.0 2023-05-17

2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide 関連文献

2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamideに関する追加情報

Introduction to 2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide (CAS No. 866725-38-4)

The compound 2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide, identified by its CAS number 866725-38-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including a benzenesulfonyl moiety, a fluoro substituent, and an acetamide moiety, contributes to its unique chemical properties and reactivity.

Recent research in medicinal chemistry has highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. Quinolines, and their various substituted analogs, have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The specific structure of 2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide incorporates elements that enhance its pharmacological profile. The fluoro group, for instance, is known to improve metabolic stability and binding affinity to biological targets, while the benzenesulfonyl group can modulate enzyme inhibition.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential in targeting enzymes involved in cancer progression. Studies have indicated that quinoline derivatives can interact with key enzymes such as kinases and proteases, disrupting critical signaling pathways. The 2,4-dimethoxyphenyl group in the acetamide moiety further enhances its interaction with biological targets by providing additional binding sites. This structural feature is particularly relevant in the development of inhibitors designed to modulate enzyme activity in oncological applications.

The synthesis of 2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the benzenesulfonyl group necessitates careful handling to ensure regioselectivity and high yield. Similarly, the incorporation of the fluoro substituent requires specialized methodologies to achieve optimal results. Advances in synthetic chemistry have enabled more efficient and scalable production of such complex molecules, making them more accessible for further pharmacological investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Preclinical studies have demonstrated promising results in vitro and in vivo, suggesting its efficacy in inhibiting target enzymes associated with various diseases. The structural diversity offered by this molecule allows for further derivatization and optimization, opening avenues for developing new therapeutic agents with improved pharmacokinetic profiles. Researchers are particularly interested in exploring its potential as an inhibitor of enzymes involved in inflammation and autoimmune disorders.

The role of computational chemistry in the study of 2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide cannot be overstated. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at an atomic level. These studies provide insights into how the compound binds to enzymes and receptors, guiding the design of more effective derivatives. Additionally, computational methods have helped predict potential side effects and metabolic pathways, ensuring safer drug development processes.

Future research directions for this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will be crucial for optimizing its therapeutic potential. Furthermore, investigating its efficacy in animal models will provide valuable data on its safety and effectiveness before human trials can commence. The integration of experimental data with computational modeling will be key to unraveling the complex pharmacological properties of this molecule.

In conclusion,2-3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl-N-(2,4-dimethoxyphenyl)acetamide (CAS No. 866725-38-4) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for quinoline derivatives,this compound holds significant promise for addressing unmet medical needs across various therapeutic areas.

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